Product packaging for 1-(3-Iodobenzoyl)-4-methylpiperazine(Cat. No.:)

1-(3-Iodobenzoyl)-4-methylpiperazine

Cat. No.: B259797
M. Wt: 330.16 g/mol
InChI Key: YLTYKHFTKKZVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodobenzoyl)-4-methylpiperazine is a synthetic organic compound featuring a piperazine ring system, a common structural motif in medicinal chemistry. Piperazine derivatives are extensively investigated for their diverse pharmacological potential and are frequently utilized as key building blocks in drug discovery . These compounds are known to interact with various biological targets; some piperazine-based molecules function as stimulants, while others are studied as antidepressants, antipsychotics, or antihistamines . The specific iodine and benzoyl substituents on this particular piperazine derivative make it a valuable intermediate for further chemical exploration, including cross-coupling reactions, which are fundamental to creating novel compounds for biological screening . Researchers employ this compound strictly in laboratory settings to develop and study new therapeutic agents, particularly in areas such as immunology and infectious diseases, where related piperazine compounds have shown promise . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IN2O B259797 1-(3-Iodobenzoyl)-4-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

(3-iodophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H15IN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3

InChI Key

YLTYKHFTKKZVJS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)I

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperazine (B1678402) Derivatives

The construction of functionalized piperazines can be broadly categorized into methods that modify a pre-existing piperazine ring and those that form the ring itself through cyclization or rearrangement.

One of the most direct methods for functionalizing the piperazine core is through the formation of carbon-nitrogen bonds at one or both of the nitrogen atoms.

N-Alkylation: This approach involves the reaction of piperazine or a monosubstituted piperazine with an alkylating agent, typically an alkyl halide or sulfonate. The nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon of the alkylating agent, resulting in a new N-alkyl derivative. To improve the reactivity of alkyl chlorides or bromides, a catalytic amount of sodium or potassium iodide is often added to generate the more reactive alkyl iodide in situ. A common challenge is controlling the degree of alkylation, as the initial monosubstituted product can react further to yield a disubstituted piperazine. One strategy to achieve mono-alkylation is to use a monopiperazinium salt, which deactivates one nitrogen atom, leading to excellent yields of the N-monoalkylated product. chegg.com

Reductive Amination: This powerful and widely used method forms N-alkyl bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. chemistry-online.com The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance of a wide range of functional groups. chemistry-online.comatamanchemicals.com An alternative, greener approach utilizes molecular hydrogen (H₂) as the reductant, often in continuous-flow reactors, which offers high atom economy as water is the only byproduct. atamanchemicals.com

Table 1: Comparison of N-Alkylation and Reductive Amination Approaches

Method Reagents Key Features
N-Alkylation Piperazine, Alkyl Halide/Sulfonate Direct, simple procedure. Risk of over-alkylation. Can be controlled using protecting groups or salt formation. chegg.com
Reductive Amination Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂) Versatile, wide substrate scope, generally high yields. chemistry-online.comatamanchemicals.com

The formation of an amide bond is a crucial transformation for introducing a benzoyl group onto the piperazine scaffold.

Acylation: This method typically involves the reaction of a piperazine with a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemicalbook.comchegg.com The highly nucleophilic secondary amine of the piperazine readily attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. These reactions are often rapid and high-yielding. When using a symmetric piperazine, controlling the stoichiometry is essential to favor either mono- or di-acylation. chegg.com

Amide Coupling: When starting from a carboxylic acid and a piperazine, direct condensation requires the activation of the carboxylic acid. This is achieved using a wide array of coupling reagents. researchgate.net Common examples include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. rsc.org This approach transforms the carboxylic acid in situ into a more reactive species that is readily attacked by the piperazine nitrogen to form the desired amide. researchgate.netwikipedia.org

Building the piperazine ring from acyclic precursors is a fundamental strategy that allows for the introduction of substituents on the carbon atoms of the ring.

Cyclization Reactions: A common approach to forming the piperazine ring involves the double N-alkylation of a 1,2-diamine with a two-carbon dielectrophile. Another powerful method is the reductive cyclization of bis(oximinoalkyl)amines, which can be prepared from the sequential double Michael addition of nitrosoalkenes to primary amines. prepchem.com Intramolecular reductive amination of precursors containing both an amine and a carbonyl (or a group reducible to an amine) is also a viable route. researchgate.net The Dieckmann cyclization, an intramolecular condensation of a diester, can be adapted to form piperazine-2,5-diones, which are cyclic diamides that can be subsequently reduced to the corresponding piperazines. organic-chemistry.orgoc-praktikum.de

Rearrangement Reactions: Several named rearrangement reactions have been employed for the synthesis of the piperazine core. nih.govacs.org These include the Diaza-Cope, Mumm, Schmidt, and Aza-Wittig rearrangements, among others. nih.govprepchem.comsigmaaldrich.com These reactions involve the migration of atoms or groups within a molecule to form the six-membered piperazine ring, often providing access to complex and diverse derivatives with high efficiency. nih.govprepchem.com

Targeted Synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine

The synthesis of the specific compound this compound requires the assembly of two key precursors, 1-methylpiperazine (B117243) and 3-iodobenzoic acid, followed by their coupling.

1-Methylpiperazine: This precursor is commercially available but can be synthesized through several routes. bldpharm.comambeed.comgoogle.com A common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. atamanchemicals.com It can also be prepared by the methylation of piperazine. A green synthesis has been reported that starts with the aminolysis of di-methyl oxalate (B1200264) with N-methylethylenediamine to form an intermediate, which is then hydrogenated using a Raney nickel catalyst to give 1-methylpiperazine in high yield and purity. chemicalbook.com Another approach involves the conversion of 1,4-dimethylpiperazine (B91421) via transmethylation in the presence of a catalyst. guidechem.com

3-Iodobenzoic Acid: This key precursor is also commercially available but its synthesis illustrates important halogenation strategies. fishersci.cachemicalbook.com

Direct Iodination: Benzoic acid can be directly iodinated. One method involves heating benzoic acid with iodine and silver sulfate (B86663) in concentrated sulfuric acid. organic-chemistry.org Another approach uses iodic acid (HIO₃) as the iodinating reagent in a mixture of acetic acid, acetic anhydride, and sulfuric acid. acs.org These methods rely on generating a potent electrophilic iodine species to attack the aromatic ring.

Sandmeyer Reaction: A classic and highly reliable method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. prepchem.com This process begins with the diazotization of an amino group, in this case, on 3-aminobenzoic acid, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a solution of potassium iodide. chegg.comchemistry-online.comoc-praktikum.de The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion, typically without the need for the copper catalyst often required for other Sandmeyer halogenations. chegg.comoc-praktikum.de

Table 2: Selected Synthetic Routes for Key Precursors

Precursor Starting Material(s) Method Key Reagents Reference(s)
1-Methylpiperazine Piperazine Methylation Formic Acid, Formaldehyde atamanchemicals.com
1-Methylpiperazine Di-methyl oxalate, N-methylethylenediamine Aminolysis & Hydrogenation Raney Nickel chemicalbook.com
3-Iodobenzoic Acid 3-Aminobenzoic Acid Sandmeyer Reaction NaNO₂, HCl, KI chegg.comchemistry-online.com
3-Iodobenzoic Acid Benzoic Acid Direct Iodination I₂, HIO₃, H₂SO₄ organic-chemistry.orgacs.org

The final step in the synthesis is the formation of the amide bond between the two precursor molecules. This is a direct application of the general acylation and amide coupling reactions discussed previously.

Two primary pathways are employed:

Acyl Chloride Route: 3-Iodobenzoic acid is first converted to its more reactive acyl chloride, 3-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-iodobenzoyl chloride is then reacted with 1-methylpiperazine. An excess of the piperazine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl byproduct generated during the reaction.

Direct Coupling Route: 3-Iodobenzoic acid and 1-methylpiperazine are reacted directly in the presence of a peptide coupling agent. Reagents such as EDC in combination with HOBt are commonly used to facilitate this transformation, which proceeds under mild conditions and tolerates a variety of functional groups. rsc.org This one-pot procedure is often preferred in laboratory settings for its operational simplicity.

The choice between these routes depends on factors like substrate compatibility, desired scale, and cost-effectiveness. Both methods are well-established for the synthesis of piperazine-based benzamide (B126) derivatives and are effective for producing this compound.

Introduction of the 4-Methylpiperazine Moiety

The synthesis of this compound and related structures predominantly involves the formation of an amide bond between a benzoyl derivative and a piperazine derivative. A common and effective method is the reaction of a substituted benzoyl chloride with 1-methylpiperazine. beilstein-journals.org This nucleophilic acyl substitution is a cornerstone in the synthesis of these compounds. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of N-(4-Iodobenzoyl)piperidine, a related structure, is achieved by adding 4-iodobenzoyl chloride to piperidine (B6355638) in the presence of triethylamine (B128534). prepchem.com This general principle is widely applicable to the synthesis of various N-benzoylpiperazine derivatives.

Another approach involves the reaction of 1-methylpiperazine with a-chloro-p-toluic acid, which has been used to prepare 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for some pharmaceutical compounds. google.com Furthermore, the piperazine moiety can be introduced through reductive amination or the reduction of carboxyamides, which are versatile methods for N-alkylation of piperazines. mdpi.com

Synthesis of Related Iodobenzoyl Piperazine Derivatives

The synthetic versatility of the iodobenzoyl piperazine scaffold allows for the creation of a diverse array of derivatives through modification of the iodo-substituent's position on the benzoyl ring and by varying the substituent on the piperazine nitrogen.

Positional Isomers (e.g., 2-iodobenzoyl, 4-iodobenzoyl derivatives)

The synthesis of positional isomers, such as those with 2-iodo and 4-iodo substitutions on the benzoyl ring, follows similar synthetic pathways to the 3-iodo derivative. The key starting materials are the corresponding 2-iodobenzoyl chloride or 4-iodobenzoyl chloride, which are then reacted with 1-methylpiperazine or other N-substituted piperazines.

A general procedure for the synthesis of N-(4-Iodobenzoyl)piperidine involves the portion-wise addition of 4-iodobenzoyl chloride to piperidine in triethylamine at 0°C, followed by stirring at room temperature. prepchem.com This method can be adapted for the synthesis of 1-(4-iodobenzoyl)-4-methylpiperazine. The synthesis of various N-aryl-N'-benzyl piperazine derivatives has also been reported, highlighting the broad applicability of these coupling reactions. oup.com

Reactant 1Reactant 2BaseSolventProduct
4-Iodobenzoyl chloridePiperidineTriethylamine-N-(4-Iodobenzoyl)piperidine
4-fluorobenzaldehyde1-(methylsulphonyl) piperazinePotassium carbonateDMF4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde

Derivatives with Varied N-Substituents on the Piperazine Ring

A wide range of derivatives can be synthesized by modifying the substituent on the nitrogen atom of the piperazine ring. This allows for the exploration of structure-activity relationships in medicinal chemistry. General methods for preparing monosubstituted piperazines often utilize protecting group strategies to ensure selective substitution. nih.gov For example, N-Boc-piperazine can be coupled with aryl halides, followed by deprotection and subsequent functionalization of the second nitrogen atom. mdpi.com

The synthesis of N-aryl-N'-benzyl piperazine derivatives has been conveniently achieved using a polymer-supported base. oup.com This highlights the adaptability of the piperazine core to accommodate a variety of substituents. Novel piperazine derivatives have been synthesized with high yields by reacting piperazine with functionalized benzoyl chlorides to form mono-acylated amides, which are then further alkylated. beilstein-journals.org The synthesis of a series of vindoline-piperazine conjugates involved coupling various N-substituted piperazine pharmacophores to the vindoline (B23647) scaffold. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for controlling stereochemistry and for the high-throughput synthesis of compound libraries.

Chiral Synthesis and Stereochemical Control

The synthesis of chiral piperazine derivatives is of significant interest due to the importance of stereochemistry in biological activity. rsc.org While the synthesis of achiral piperazine derivatives is well-established, methods for chiral asymmetric synthesis are less common but crucial for developing enantiomerically pure compounds. google.com

One approach to chiral synthesis involves the use of chiral building blocks. For instance, phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. researchgate.net These lactams can be prepared by cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative, allowing for regio- and stereocontrolled introduction of substituents. researchgate.net Although direct chiral synthesis of this compound is not extensively documented, the principles of asymmetric synthesis applied to related piperazine structures are relevant. rsc.org For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used in a modular synthesis of 2,6-disubstituted piperazines. rsc.org

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This methodology has been applied to the synthesis of piperazine derivatives. An efficient solid-phase synthesis of mono-N-substituted piperazines has been developed, which involves a selective borane (B79455) amide bond reduction in the presence of a carbamate (B1207046) resin linkage. acs.org This approach facilitates parallel processing and avoids the need for column chromatography after each step. acs.org

A solid-phase strategy has also been utilized to facilitate the chemical synthesis of a new class of novel bacterial topoisomerase inhibitors based on a piperazine scaffold. ntu.edu.sg This method allows for the rapid generation of a proof-of-concept library with modulated biological activity. ntu.edu.sg The application of a polymer-supported base in the solid-phase synthesis of N-aryl-N'-benzyl piperazine derivatives has also been reported, demonstrating good yields and excellent purity. oup.comoup.com

Radiolabeling Strategies (e.g., with Iodine isotopes for PET imaging)

The introduction of a radioactive isotope into a molecule like this compound is a critical step for its use as a probe in molecular imaging techniques such as Positron Emission Tomography (PET). The presence of an iodine atom in the stable structure of the compound provides a direct opportunity for radiolabeling with various iodine radioisotopes. The choice of isotope is crucial and depends on the desired imaging modality (SPECT or PET) and the biological process being studied. For PET imaging, Iodine-124 (¹²⁴I) is a particularly relevant isotope due to its half-life of 4.18 days, which is suitable for tracking the pharmacokinetics of molecules over several days. nih.govmdpi.com

The primary strategies for the radiosynthesis of an iodinated compound like [¹²⁴I]this compound would likely involve either isotopic exchange or the synthesis from a precursor molecule.

Isotopic Exchange:

This method involves the replacement of the stable ¹²⁷I atom in this compound with a radioactive iodine isotope, such as ¹²⁴I. This is often achieved through a nucleophilic substitution reaction. One of the well-established methods for radioiodination is the copper-ion-assisted nucleophilic exchange. iaea.orgosti.gov In this approach, a copper(I) catalyst facilitates the exchange between the aryl iodide and the radioactive iodide (e.g., [¹²⁴I]NaI). This method has been successfully employed for the synthesis of other radioiodinated compounds, such as [¹²⁴I]meta-iodobenzylguanidine ([¹²⁴I]MIBG). nih.gov The reaction conditions, including temperature and the presence of a reducing agent to generate Cu(I) in situ, would need to be optimized for this compound to achieve a good radiochemical yield and purity.

Synthesis from a Precursor:

An alternative and often more efficient strategy involves the de novo synthesis of the radiolabeled compound from a non-iodinated or activated precursor. This approach typically provides higher specific activity, which is crucial for sensitive imaging applications. A common method is iododestannylation, which involves the reaction of a trialkylstannyl precursor with a source of radioiodine in the presence of an oxidizing agent. nih.govmdpi.com

For the synthesis of [¹²⁴I]this compound, a potential precursor would be 1-(3-(tributylstannyl)benzoyl)-4-methylpiperazine. This precursor could be synthesized and then subjected to an electrophilic radioiodination reaction. The reaction of the stannylated precursor with [¹²⁴I]NaI and an oxidizing agent like N-chlorosuccinimide (NCS) or iodogen would lead to the formation of the desired radiolabeled product. nih.gov This method offers the advantage of introducing the radioisotope in the final step of the synthesis, which minimizes the handling of radioactive materials. nih.gov

The choice of oxidizing agent is critical in electrophilic radioiodination to convert the radioiodide into a reactive electrophilic species. nih.gov Various oxidizing agents have been utilized for this purpose, including chloramine-T, N-chlorosuccinimide, and Iodogen®. nih.govnih.gov The selection of the appropriate agent and reaction conditions would be essential to ensure efficient radiolabeling without causing degradation of the parent molecule.

The purification of the final radiolabeled product is a critical step to remove any unreacted radioiodine and other impurities. This is typically achieved using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). nih.govradiologykey.com

Below is an interactive data table summarizing potential radiolabeling strategies for this compound with Iodine-124 for PET imaging, based on established methods for similar compounds.

Strategy Precursor Reagents Key Features Potential Challenges
Isotopic ExchangeThis compound[¹²⁴I]NaI, Cu(I) catalystSimpler precursor; direct replacement of existing iodine.Potentially lower specific activity compared to de novo synthesis.
Iododestannylation1-(3-(Tributylstannyl)benzoyl)-4-methylpiperazine[¹²⁴I]NaI, Oxidizing agent (e.g., NCS, Iodogen®)High specific activity; late-stage radiolabeling.Requires synthesis of the stannylated precursor; potential for tin impurities.

Detailed research and optimization would be necessary to determine the most effective radiolabeling strategy for producing [¹²⁴I]this compound with high radiochemical yield, purity, and specific activity suitable for in vivo PET imaging studies.

Structural Characterization and Conformational Analysis

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic methods provide a detailed view of the molecular framework and the electronic environment of the atoms within 1-(3-Iodobenzoyl)-4-methylpiperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide crucial information.

Due to the restricted rotation around the amide C-N bond, N-acylated piperazines often exhibit the presence of two rotamers (conformers) in solution at room temperature. nih.govrsc.org This phenomenon leads to the observation of two distinct sets of signals for the piperazine (B1678402) ring protons and carbons in the NMR spectra. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-iodobenzoyl group and the aliphatic protons of the 4-methylpiperazine moiety. The protons on the piperazine ring adjacent to the amide nitrogen are particularly sensitive to the rotational isomerism, often appearing as broadened or separate signals. rsc.org The chemical shifts are influenced by the electronic effects of the iodine atom and the amide group. ucl.ac.uk

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group typically appears significantly downfield. The carbons of the aromatic ring show distinct shifts due to the iodine substituent. spectrabase.com Similar to the proton NMR, the piperazine carbons can show separate signals for the two rotamers.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0125 - 140
Piperazine Protons (adjacent to N-CO)3.5 - 4.0 (broad or split)~40 - 48
Piperazine Protons (adjacent to N-CH₃)2.2 - 2.6~50 - 55
Methyl Protons (-CH₃)2.2 - 2.4~45
Carbonyl Carbon (-C=O)-~168 - 172
Aromatic Carbon (C-I)-~95

Note: These are estimated values based on analogous compounds and are subject to solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak would confirm its elemental composition.

The fragmentation of benzoylpiperazines in mass spectrometry often involves cleavage at the amide bond and within the piperazine ring. nih.govnih.gov Common fragmentation pathways include the loss of the iodobenzoyl group or cleavage of the piperazine ring. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern:

Fragment Description
[M]+Molecular Ion
[M - C₇H₄IO]+Loss of the 3-iodobenzoyl group
[C₇H₄IO]+3-Iodobenzoyl cation
[C₅H₁₁N₂]+1-Methylpiperazine (B117243) fragment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural units.

A strong absorption band is expected for the carbonyl (C=O) stretching of the amide group. nist.gov The spectrum will also show characteristic peaks for the C-H stretching of the aromatic and aliphatic parts, as well as C-N stretching of the piperazine ring. nist.gov

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
Amide C=O Stretch1630 - 1680
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
C-N Stretch1150 - 1350
C-I Stretch500 - 600

X-ray Crystallography and Solid-State Conformation

Studies on various N-substituted piperazines have consistently shown that the piperazine ring predominantly adopts a chair conformation in the solid state. nih.gov This conformation minimizes steric strain and is the most energetically favorable arrangement. It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation. nih.gov

Conformational Dynamics and Energy Landscape

The piperazine ring, a six-membered heterocycle, typically exists in a low-energy chair conformation to minimize angular and torsional strain. However, it can dynamically interconvert between two chair forms via a higher-energy twist-boat intermediate. For substituted piperazines, the substituents can exhibit a preference for either an axial or equatorial position. In analogous crystalline structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the piperazine ring has been observed to adopt a near-perfect chair conformation. nih.govelsevierpure.comresearchgate.net In this related compound, the larger substituent at the N4 position occupies an equatorial site to reduce steric hindrance. nih.gov It is highly probable that the methyl group at the N4 position in this compound would similarly favor an equatorial position.

The complete energy landscape of this compound would be a complex surface mapping the energy changes associated with both piperazine ring inversion and amide bond rotation. The global minimum energy conformation would correspond to the most stable arrangement, likely featuring a chair-form piperazine ring with an equatorial methyl group and an energetically favorable rotation of the 3-iodobenzoyl group. However, without specific computational chemistry studies (like Density Functional Theory, DFT) or detailed experimental analysis (like variable-temperature NMR) for this exact molecule, the heights of the energy barriers separating different conformers and the precise geometries of these states remain unquantified.

The table below outlines the key conformational features and the typical methods used for their analysis in similar compounds, highlighting the type of data that is currently absent for this compound.

Conformational FeatureDescriptionCommon Analytical MethodData for this compound
Piperazine Ring Pucker The non-planar conformation of the piperazine ring, typically a chair, boat, or twist-boat form. The chair is usually the most stable.Single-Crystal X-ray Diffraction (XRD), NMR SpectroscopyNot specifically determined. Expected to be a chair conformation.
Amide Bond Rotation Rotation around the C(O)-N bond is restricted due to partial double-bond character, leading to distinct rotamers.Dynamic NMR Spectroscopy, Computational Modeling (e.g., DFT)Activation energy for rotation has not been reported.
Substituent Orientation The spatial position (axial vs. equatorial) of the methyl group on the piperazine ring.Single-Crystal X-ray Diffraction (XRD), NMR SpectroscopyNot specifically determined. The equatorial position is predicted to be more stable.
Benzoyl Group Orientation The dihedral angle between the plane of the phenyl ring and the plane of the amide group.Single-Crystal X-ray Diffraction (XRD), Computational ModelingNot determined. A significant twist is expected to minimize steric hindrance.

Molecular Interactions and Recognition

Intermolecular Interactions in Crystalline States

The solid-state structure of 1-(3-Iodobenzoyl)-4-methylpiperazine is stabilized by a network of intermolecular forces that dictate the molecular packing. While a specific crystal structure for this exact compound is not publicly available, the interactions can be inferred from studies on closely related molecules.

In the crystalline lattice of similar benzoylpiperazine derivatives, hydrogen bonds are significant contributors to the supramolecular architecture. Weak C-H···O hydrogen bonds, where the carbonyl oxygen of the benzoyl group acts as an acceptor, are commonly observed. nih.gov The hydrogen atoms attached to the carbon atoms of the piperazine (B1678402) ring and the benzoyl moiety can act as donors.

Additionally, C-H···π interactions are plausible, involving the aromatic ring of the benzoyl group. nih.gov The electron-rich π-system of the aromatic ring can accept hydrogen atoms from neighboring molecules, further stabilizing the crystal packing. In related piperazinium salts, these types of hydrogen bonds, along with stronger N-H···O bonds in protonated forms, create extensive networks that define the crystal structure. nih.govresearchgate.net The presence of both hydrogen bond donors and acceptors within this compound suggests a high likelihood of forming complex hydrogen-bonding networks.

The planar aromatic ring of the 3-iodobenzoyl group can participate in π-π stacking interactions. These interactions occur between parallel aromatic rings, contributing to the cohesive energy of the crystal. The extent and geometry of π-π stacking are influenced by the substituents on the aromatic ring. While direct evidence for this specific molecule is lacking, studies on other aromatic compounds show that π-π stacking is a common feature in their solid-state structures, often working in concert with hydrogen bonds to build the crystal lattice. rsc.org

A key feature of this compound is the iodine atom, which can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. nih.govresearchgate.net In this molecule, the iodine atom can form a halogen bond with the nitrogen atom of the piperazine ring (I···N) of an adjacent molecule. nih.gov The strength of this interaction depends on the polarization of the C-I bond and the nucleophilicity of the nitrogen atom. Such interactions have been observed in the crystal structures of other iodo-substituted organic molecules, where they play a crucial role in directing the molecular assembly. nsf.govmdpi.com

Ligand-Target Molecular Recognition Principles

The structural elements of this compound make it a candidate for interaction with various biological targets, including neurotransmitter receptors and enzymes.

The piperazine moiety is a well-known pharmacophore found in many centrally active agents. Derivatives of piperazine have been shown to interact with a variety of neurotransmitter receptors, including opioid receptors. nih.gov For instance, certain N-substituted piperazines act as antagonists at opioid receptors, with the nature of the substituent influencing potency and selectivity. nih.gov The 4-methylpiperazine group in the title compound could orient the molecule within the binding pocket of a receptor, while the 3-iodobenzoyl portion could engage in specific interactions with receptor residues. A related compound, 3-iodobenzoyl naltrexamine (IBNtxA), is an atypical opioid analgesic, highlighting the potential for iodobenzoyl derivatives to interact with opioid receptors. wikipedia.org Generally, opioid receptors are G-protein coupled receptors, and their activation or inhibition by ligands leads to a cascade of intracellular signaling events that modulate neurotransmission. nih.gov

The piperazine scaffold is also prevalent in enzyme inhibitors.

Monoamine Oxidases (MAOs): Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the action of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.orgdrugs.commayoclinic.org The piperazine structure is found in some MAOIs. These inhibitors can be reversible or irreversible. nih.govnih.gov The interaction with the enzyme often involves the inhibitor binding to the active site, preventing the natural substrate from accessing it. The specific interactions of this compound with MAO would depend on its ability to fit within the enzyme's active site and form favorable interactions with the surrounding amino acid residues.

Computational Modeling of Binding Modes (e.g., Molecular Docking)

While specific computational modeling studies on this compound are not extensively available in public literature, the binding modes of this compound can be inferred by examining computational analyses of its structural analogues. Molecular docking simulations of compounds containing iodobenzoyl, piperazine, and N-benzoylpiperazine moieties provide valuable insights into the potential interactions of this compound with various biological targets. These studies highlight the key structural features that govern molecular recognition and binding affinity.

The primary interactions governing the binding of similar N-phenylpiperazine derivatives to receptors like the α1A-adrenoceptor are driven by the formation of hydrogen bonds and electrostatic forces. The ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety are crucial for affinity. rsc.org

The Role of the Iodobenzoyl Moiety

The iodobenzoyl portion of the molecule is significant for its potential to engage in halogen bonding and hydrophobic interactions. In computational studies of various ligands, the presence of a halogen atom on a phenyl ring often contributes to enhanced binding affinity through specific interactions with the protein backbone or side chains. For instance, in studies of other inhibitors, the iodine atom can form a halogen bond with an oxygen or sulfur atom in the active site. The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.

The Contribution of the Piperazine Ring

The Influence of the Methyl Group

Hypothetical Binding Mode Summary

A hypothetical binding model for this compound, based on data from analogous structures, would likely involve a multi-point attachment to a target protein. The key interactions would be a combination of halogen bonding and hydrophobic interactions from the iodobenzoyl group, and hydrogen bonding/ionic interactions from the piperazine nitrogen. The N-methyl group would likely occupy a small hydrophobic pocket.

The following tables summarize the types of interactions observed in computational studies of structurally related compounds, which can be extrapolated to predict the binding behavior of this compound.

Molecular Moiety Potential Interaction Types Interacting Amino Acid Residues (Examples)
IodobenzoylHalogen Bonding, Hydrophobic Interactions, π-π StackingTyrosine, Phenylalanine, Tryptophan, Leucine, Valine
Piperazine RingHydrogen Bonding, Ionic InteractionsAspartate, Glutamate, Serine
N-Methyl GroupHydrophobic (van der Waals) InteractionsAlanine, Valine, Leucine, Isoleucine
Compound Class Observed Key Interactions in Docking Studies Receptor/Enzyme Family Examples
N-Phenylpiperazine DerivativesHydrogen bonds, Electrostatic forces rsc.orgAdrenoceptors rsc.org
Piperazine DerivativesHydrogen bonding, Hydrophobic interactions nih.govnih.govVarious bacterial enzymes, Urease nih.govnih.gov
Benzoylpiperidine/piperazineIonic interactions, Hydrophobic contacts nih.govSigma Receptors nih.gov

It is important to note that these are predicted interactions based on the study of similar compounds. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be required to confirm the precise binding mode of this compound to any specific biological target.

Structure Activity Relationship Sar Studies

Impact of Iodobenzoyl Moiety Substitution on Biological Activity

The iodobenzoyl portion of the molecule plays a significant role in its interaction with biological targets. The nature and position of the halogen substituent are key determinants of activity.

The position of the iodine atom on the benzoyl ring is a critical factor in modulating biological activity. While direct studies on 1-(3-Iodobenzoyl)-4-methylpiperazine are specific, broader research on related phenylpiperazine compounds demonstrates that the substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity. For instance, in a series of arylpiperazine derivatives, moving a substituent from the ortho to the meta or para position can drastically alter binding potency. Generally, the meta-position, as seen in the parent compound, often provides an optimal orientation for interaction within a receptor's binding pocket. Studies on similar structures have shown that moving a halogen substituent can shift the compound's selectivity between different receptor subtypes. For example, in related FPMINT analogues, the position of a halogen on a phenyl ring was found to be essential for inhibitory effects on nucleoside transporters. polyu.edu.hk

The identity of the halogen atom itself is another crucial variable in the SAR of this compound class. Halogens differ in size, electronegativity, and lipophilicity, all of which affect binding interactions.

Iodine: Its large size and polarizability can lead to strong van der Waals or halogen bonding interactions within a receptor active site.

Bromine: Slightly smaller than iodine, bromine substitution can also confer potent activity. In some studies, bromo-substituted derivatives have shown strong and selective activity. nih.govnih.gov For example, a derivative with a 3-bromophenyl group exhibited excellent affinity for the 5-HT1A receptor. semanticscholar.org

Chlorine: A smaller and more electronegative halogen, chlorine can alter the electronic properties of the benzoyl ring, influencing its interaction with target residues. A 2-chlorophenyl derivative also showed high receptor affinity. semanticscholar.org

Fluorine: The smallest and most electronegative halogen, fluorine can form strong hydrogen bonds and significantly alter the pKa of nearby functional groups. However, in some series of compounds, fluorine substitution has resulted in poorer ligand efficiency compared to larger halogens. nih.gov

The following table summarizes the general effects of halogen substitution on the biological activity of related arylpiperazine compounds.

HalogenPositionObserved Effect on ActivityReference
Brominemeta (3)Excellent 5-HT1A receptor affinity semanticscholar.org
Chlorineortho (2)Excellent 5-HT1A receptor affinity semanticscholar.org
Fluorinepara (4)Poorer S1R ligand compared to other derivatives nih.gov
BromineNot SpecifiedMarkedly increased antiproliferative activity in imidazo[4,5-b]pyridines nih.gov

Role of Methylpiperazine Moiety in SAR

Lipophilicity is a key physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The N-methylpiperazine group contributes to the molecule's properties in several ways:

Improved Solubility: The piperazine (B1678402) ring, with its two nitrogen atoms, can be protonated at physiological pH, which generally increases water solubility. This is crucial for bioavailability. nih.gov

Lipophilicity Balance: The addition of the methyl group to the piperazine nitrogen increases lipophilicity compared to an unsubstituted piperazine. This modification can help achieve the right balance between water solubility and lipid membrane permeability, which is essential for crossing biological barriers like the blood-brain barrier. mdpi.comnih.gov

Pharmacokinetic Profile: The N-methylpiperazine motif is often incorporated into drug candidates to improve their pharmacokinetic properties. mdpi.comnih.gov It can influence metabolic stability by blocking or altering sites of metabolism on the piperazine ring.

The methylpiperazine moiety is directly involved in binding to many receptors, particularly G-protein coupled receptors (GPCRs).

Basic Nitrogen Interaction: The protonatable nitrogen atom of the piperazine ring is often a key pharmacophoric element. semanticscholar.org It can form a strong ionic bond with acidic amino acid residues, such as aspartate, in the binding sites of many receptors. semanticscholar.org This interaction is often critical for anchoring the ligand in the receptor pocket.

Affinity and Selectivity Driver: The basic amino moiety is often considered a primary driver for affinity and selectivity at certain receptors, such as sigma receptors. nih.gov The protonation state of the piperazine nitrogen at physiological pH is crucial for its ability to bind effectively. nih.gov

Modulation by N-substitution: The N-methyl group itself can influence binding. While the primary interaction may be the ionic bond from the protonated nitrogen, the methyl group can engage in hydrophobic interactions in a specific sub-pocket of the receptor, potentially enhancing affinity or influencing selectivity. In some cases, the presence of the methyl group has been shown to significantly improve potency against certain targets while decreasing it for others. mdpi.com

The table below illustrates the importance of the piperazine moiety in receptor binding from studies on related compounds.

Compound SeriesMoiety ModificationImpact on BindingReference
Piperazine ChalconesAddition of N-methyl groupDecreased MAO-B inhibition, but significantly improved AChE inhibitory potency mdpi.com
Benzylpiperidine DerivativesProtonation of piperazine nitrogenGood agreement with ability to bind both S1R and S2R receptors nih.gov
Fasudil AnaloguesReplacement of piperazine with ethylenediamineRetained enzyme activity but lost whole-cell activity, suggesting role in uptake nih.gov

Linker Chemistry and Conformational Flexibility

The amide group connecting the iodobenzoyl ring to the methylpiperazine moiety acts as a linker. The chemistry and conformational properties of this linker are not trivial and can have a profound impact on the molecule's ability to adopt the correct orientation for optimal receptor binding. nih.gov

The amide bond has a planar character and can exist in cis or trans conformations, although the trans conformation is generally favored. The rotational freedom around the bonds adjacent to the carbonyl group and the nitrogen atom allows the two main structural components—the iodobenzoyl and methylpiperazine rings—to orient themselves in three-dimensional space.

The length and flexibility of a linker are known to be critical. nih.govnih.gov While the direct amide linkage in this compound is short and relatively constrained, this rigidity can be advantageous. It reduces the entropic penalty upon binding to a receptor, which can contribute to higher affinity. Conversely, excessive rigidity might prevent the molecule from adopting the ideal conformation required for the binding site. polyu.edu.hk In studies of other molecular series, increasing the distance between aromatic and piperazine rings has resulted in the loss of biological activity, highlighting the importance of the linker's nature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling techniques that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, including those structurally related to this compound, QSAR is a important tool in drug discovery to predict the activity of newly designed compounds and to optimize lead structures.

These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activities, a mathematical model can be developed. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

The development of a robust QSAR model involves several key steps: the careful selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors using statistical methods, the generation of a mathematical equation correlating the descriptors with activity, and rigorous validation of the model's predictive power using an external test set of compounds. wildlife-biodiversity.com

Ligand-Based and Structure-Based Design Methodologies

The design of novel piperazine derivatives often employs both ligand-based and structure-based methodologies, which are integral to modern drug discovery and are often used in a complementary fashion.

Ligand-Based Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based design methodologies are employed. These approaches rely on the analysis of a set of molecules known to interact with the target of interest. By comparing the structural features of active and inactive molecules, a pharmacophore model can be developed. This model represents the key steric and electronic features necessary for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For a compound like this compound, a pharmacophore model might highlight the importance of the benzoyl moiety, the piperazine ring as a scaffold, and the specific substitution pattern on the phenyl ring for target interaction.

Structure-Based Design: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. nih.gov SBDD involves the design of novel ligands that can fit into the binding site of the target with high affinity and selectivity. nih.gov Molecular docking is a key component of SBDD, where computational algorithms are used to predict the preferred orientation and binding affinity of a ligand within the target's active site. ekb.eg For piperazine derivatives, SBDD can be used to rationalize the observed SAR and to design new analogs with improved potency by optimizing interactions with key amino acid residues in the binding pocket. nih.gov For instance, the iodine atom on the benzoyl ring of this compound could be explored for its potential to form halogen bonds with the target protein, a specific type of non-covalent interaction that can significantly enhance binding affinity.

The integration of both ligand-based and structure-based approaches often leads to a more comprehensive understanding of the SAR and facilitates the rational design of more effective therapeutic agents.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity is a cornerstone of QSAR, enabling the in-silico screening of large virtual libraries of compounds and prioritizing them for synthesis and biological testing. nih.gov These models, once validated, can significantly reduce the time and cost associated with drug discovery.

Various machine learning algorithms are employed to build predictive QSAR models, including multiple linear regression (MLR), partial least squares (PLS), and more complex non-linear methods like artificial neural networks (ANN). nih.gov The choice of method often depends on the complexity of the relationship between the molecular descriptors and the biological activity.

For a series of benzoylpiperazine derivatives, a predictive QSAR model could be developed to forecast their affinity for a specific target, such as a G-protein coupled receptor or a kinase. The model would be trained on a dataset of known compounds where substitutions on the benzoyl and piperazine rings are varied, and their biological activities have been experimentally determined. The resulting model could then be used to predict the activity of novel, unsynthesized analogs, including those with different halogen substitutions on the benzoyl ring or alternative N-substituents on the piperazine ring.

The table below illustrates a hypothetical dataset that could be used to build a predictive QSAR model for a series of 1-(3-substituted-benzoyl)-4-methylpiperazine derivatives, highlighting the interplay between different physicochemical properties and biological activity.

Compound3-SubstituentLogPPolar Surface Area (Ų)Molecular Weight ( g/mol )Predicted IC₅₀ (nM)
1 H2.5032.3246.33150
2 Cl3.0532.3280.7775
3 Br3.1932.3325.2260
4 I3.5232.3372.2245
5 CH₃2.9332.3260.36120
6 OCH₃2.4541.5276.35180

This table is for illustrative purposes and does not represent actual experimental data.

The predictive power of such models is not only useful for identifying potentially more potent compounds but also for exploring the "chemical space" around a lead compound like this compound to understand the structural requirements for optimal activity.

Mechanistic Investigations of Pharmacological Principles

Modulation of Specific Biological Targets

Investigations into how 1-(3-Iodobenzoyl)-4-methylpiperazine affects specific biological targets are essential to understanding its potential therapeutic activities. This would involve a series of targeted assays to determine its inhibitory or modulatory effects.

Enzyme Inhibition Mechanisms (e.g., IMPDH, MAO, Kinases)

The piperazine (B1678402) moiety is a common scaffold in molecules designed to inhibit various enzymes. For instance, certain N-methylpiperazine derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Future research on this compound would need to assess its inhibitory concentration (IC50) against a panel of enzymes, including inosine monophosphate dehydrogenase (IMPDH), MAO-A, MAO-B, and various protein kinases, to determine its potency and selectivity.

Receptor Agonism/Antagonism (e.g., Neurotransmitter Receptors, Adenosine Receptors)

Many pharmacologically active compounds containing a piperazine ring act on neurotransmitter and adenosine receptors. nih.govnih.gov For example, substituted piperazines have been identified as antagonists of opioid receptors. nih.govnih.gov To characterize this compound, binding assays would be required to determine its affinity (Ki or Kd) for a range of receptors, such as dopamine, serotonin, adrenergic, and adenosine (A1, A2A, A2B, A3) receptors. ki.seanr.fr Subsequent functional assays would then establish whether the compound acts as an agonist, antagonist, or inverse agonist at these targets. wikipedia.orgtaylorandfrancis.com

Ion Channel Modulation (e.g., Calcium Channels)

The modulation of ion channels, particularly calcium channels, is another potential mechanism of action for novel therapeutic agents. mdpi.com Studies on other small molecules have demonstrated the ability to inhibit voltage-gated calcium channels. nih.govnih.govrsc.org Electrophysiological studies, such as patch-clamp experiments on various cell types, would be necessary to determine if this compound can modulate the activity of calcium channels or other ion channels, and to quantify its effects on channel gating and conductance.

Cellular and Molecular Basis of Action

Understanding the effects of a compound at the cellular level is critical to linking target engagement with a physiological response.

In Vitro Cellular Assays for Target Engagement

Once a primary biological target is identified, cellular assays are employed to confirm that the compound engages this target in a cellular environment. frontiersin.org Techniques such as cellular thermal shift assays (CETSA) or reporter gene assays could be utilized to provide evidence of target binding and functional modulation within intact cells. These assays would help to validate the findings from biochemical or biophysical screening.

Pathway Analysis and Signaling Cascade Perturbations

Should this compound be found to interact with a specific target, the next step would be to investigate its impact on downstream signaling pathways. nih.gov For example, if it were to bind to a G-protein coupled receptor, studies would examine its effect on second messengers like cyclic AMP (cAMP) or intracellular calcium levels. Perturbations in signaling cascades, such as the MAPK pathways, could be monitored using techniques like Western blotting to measure the phosphorylation status of key signaling proteins. nih.govnih.gov This would provide a more comprehensive understanding of the compound's molecular mechanism of action.

Emerging Research Directions and Future Perspectives

Advancements in Drug Discovery Paradigms

The piperazine (B1678402) scaffold is a significant structural motif in modern drug discovery, recognized for its prevalence in a wide array of therapeutic agents. nih.gov Its unique physicochemical properties, including its typical basicity which can be modulated to influence solubility and cell permeability, make it a versatile component in the design of new drugs. nih.gov The introduction of an iodobenzoyl group to the piperazine core creates a scaffold with potential for diverse biological activities.

Recent advancements in drug discovery are moving beyond traditional high-throughput screening to more rational, structure-based design approaches. For scaffolds like iodobenzoyl-piperazine, this involves leveraging a deeper understanding of the molecular interactions between the compound and its biological target. Techniques such as X-ray crystallography and cryo-electron microscopy are providing high-resolution structures of these targets, often proteins like receptors or enzymes, in complex with ligands. This structural information allows for the precise design of piperazine derivatives with improved potency and selectivity.

Furthermore, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction. The modular nature of the iodobenzoyl-piperazine scaffold makes it an attractive candidate for this approach. By modifying the substituents on both the benzoyl and piperazine rings, medicinal chemists can fine-tune the compound's activity profile to simultaneously address different aspects of a disease pathway.

Application in Targeted Molecular Imaging (e.g., PET Tracers)

The presence of an iodine atom in the iodobenzoyl-piperazine scaffold makes it particularly suitable for applications in molecular imaging, specifically Positron Emission Tomography (PET). The iodine can be replaced with a positron-emitting isotope of iodine, such as ¹²⁴I, or the entire iodobenzoyl moiety can be considered a template for the development of tracers labeled with other common PET isotopes like ¹¹C or ¹⁸F.

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. PET tracers incorporating the piperazine scaffold have been developed to target a variety of biological entities, including receptors in the central nervous system. For instance, piperazine derivatives have been radiolabeled and evaluated as potential imaging agents for sigma receptors, which are implicated in a number of neurological and psychiatric disorders.

The development of novel PET tracers based on the iodobenzoyl-piperazine scaffold could enable earlier and more accurate diagnosis of diseases, as well as provide a deeper understanding of disease mechanisms. These tracers could also play a crucial role in drug development by allowing researchers to non-invasively assess whether a new drug is engaging with its intended target in the body.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and compound design. nih.gov For scaffolds like iodobenzoyl-piperazine, AI and ML algorithms can be employed in several ways to accelerate the development of new therapeutic agents.

One key application is in the prediction of the biological activity and physicochemical properties of novel derivatives. By training ML models on large datasets of existing compounds, it is possible to predict how modifications to the iodobenzoyl-piperazine structure will affect its potency, selectivity, and pharmacokinetic profile. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, generative AI models can be used for the de novo design of novel compounds. These models can learn the underlying principles of molecular design from existing data and then generate entirely new molecules based on the iodobenzoyl-piperazine scaffold that are optimized for a specific biological target. This approach has the potential to uncover novel chemical space and lead to the discovery of drugs with unprecedented mechanisms of action.

AI can also play a significant role in the analysis of imaging data generated from PET studies using tracers based on the iodobenzoyl-piperazine scaffold. Machine learning algorithms can be trained to identify subtle patterns in PET images that may not be apparent to the human eye, potentially leading to more sensitive and specific diagnostic tools.

Exploration of Novel Therapeutic Areas for Iodobenzoyl-Piperazine Scaffolds

The versatility of the piperazine scaffold suggests that iodobenzoyl-piperazine derivatives could have therapeutic potential in a wide range of diseases. While research on the specific compound 1-(3-Iodobenzoyl)-4-methylpiperazine is not available, studies on related piperazine-containing molecules offer insights into promising therapeutic avenues.

One area of significant interest is oncology. The piperazine ring is a common feature in many approved anticancer drugs. nih.gov Researchers are actively exploring the development of new piperazine derivatives that can target specific signaling pathways involved in cancer cell growth and survival. The iodobenzoyl moiety could serve as a key interaction point with the target protein or could be exploited for targeted drug delivery.

Another promising area is in the treatment of central nervous system (CNS) disorders. Piperazine-based compounds have been investigated for their activity at various CNS receptors, including opioid receptors. nih.gov For example, certain piperazine derivatives have been identified as antagonists for the kappa opioid receptor, which is a potential target for the treatment of pain and depression. nih.gov The iodobenzoyl-piperazine scaffold could be further explored for its potential to modulate these and other CNS targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.